Technical Guide: 2-(Indolin-2-yl)-1H-indole and the Chemistry of Indole Dimerization
Technical Guide: 2-(Indolin-2-yl)-1H-indole and the Chemistry of Indole Dimerization
The following technical guide provides an in-depth analysis of the chemical structure, synthesis, and properties of the indole dimer, specifically addressing the nomenclature and isomeric distinctions between 2-(indolin-2-yl)-1H-indole and the standard acid-catalyzed dimer 3-(indolin-2-yl)-1H-indole .
Executive Summary & Nomenclature Clarification
The chemical name 2-(Indolin-2-yl)-1H-indole describes a specific structural isomer where an aromatic indole ring is linked at its C2 position to the C2 position of a reduced indoline (2,3-dihydroindole) ring. This connectivity represents a partially reduced form of 2,2'-biindole .
However, in the context of acid-catalyzed indole chemistry, the term "Indole Dimer" almost universally refers to the 3-(indolin-2-yl)-1H-indole isomer (CAS 6637-10-1). This discrepancy arises from the mechanism of dimerization, where the highly nucleophilic C3 position of one indole attacks the electrophilic C2 position of a protonated indole species.
This guide details the properties of the standard dimer (3-isomer) while explicitly distinguishing it from the 2,2'-isomer implied by the user's nomenclature.
| Feature | 2-(Indolin-2-yl)-1H-indole (User Query) | 3-(Indolin-2-yl)-1H-indole (Standard Dimer) |
| Connectivity | Indole-C2 to Indoline-C2 | Indole-C3 to Indoline-C2 |
| Common Name | Dihydro-2,2'-biindole | Indole Dimer |
| Formation | Reductive coupling / Biindole reduction | Acid-catalyzed dimerization of Indole |
| CAS Number | Not widely cited as stable isolate | 6637-10-1 |
| Aromaticity | One ring aromatic, one reduced | One ring aromatic, one reduced |
Chemical Structure and Bonding
The molecule consists of two distinct heterocyclic systems linked by a single C-C bond:
-
1H-Indole Unit: A fully aromatic, planar bicyclic system (benzene fused to pyrrole) containing 10
-electrons. -
Indoline Unit (2,3-Dihydroindole): A non-planar, partially saturated system where the C2-C3 bond is single. The nitrogen in the indoline ring is pyramidal (
-like), contrasting with the planar ( ) nitrogen of the indole.
Structural Isomerism
The connectivity defines the electronic properties.
-
3-(Indolin-2-yl) Isomer: The bond connects the electron-rich C3 of the indole to the C2 of the indoline. This is the thermodynamically favored product of electrophilic substitution.
-
2-(Indolin-2-yl) Isomer: The bond connects C2 to C2. This structure is sterically more congested and less electronically favorable during direct acid catalysis but is the direct precursor to the fully aromatic 2,2'-biindole .
Synthesis and Reaction Mechanism[1][2][3][4]
A. Acid-Catalyzed Dimerization (Formation of 3-(Indolin-2-yl)-1H-indole)
The formation of the indole dimer is a classic example of electrophilic aromatic substitution where one indole molecule acts as the electrophile and another as the nucleophile.
Mechanism Steps:
-
Protonation: The indole ring is protonated at C3 (the most basic site) to form the indolium cation (electrophile).
-
Nucleophilic Attack: A neutral indole molecule attacks the electrophilic C2 position of the indolium cation using its own C3 electrons.
-
Deprotonation/Rearrangement: The resulting intermediate loses a proton to restore aromaticity in the first ring, forming the 3-(indolin-2-yl) linkage.
Graphviz Diagram: Dimerization Mechanism
Caption: Step-wise formation of the standard indole dimer via acid-catalyzed electrophilic substitution.
B. Synthesis of 2,2'-Biindole Derivatives
To access the 2-(indolin-2-yl) framework (or its fully aromatic 2,2'-biindole counterpart), oxidative coupling methods are typically employed rather than simple acid catalysis.[1]
-
Reagents: Pd(OAc)2/Cu(OAc)2 or oxidative coupling using hypervalent iodine.
-
Pathway: Direct C2-H activation of two indole units leads to 2,2'-biindole. The dihydro-intermediate (2-(indolin-2-yl)-1H-indole) is transient in these oxidative conditions.
Physicochemical Properties
The following data refers to the stable, isolated Indole Dimer (3-(indolin-2-yl)-1H-indole) , as this is the standard reference compound for this class.
| Property | Value | Notes |
| CAS Number | 6637-10-1 | Specific to the 3-(indolin-2-yl) isomer.[2] |
| Molecular Formula | C | |
| Molecular Weight | 234.30 g/mol | |
| Appearance | White to pale yellow solid | Darkens upon oxidation/air exposure. |
| Melting Point | 112 – 114 °C | Literature range for the 3-isomer. |
| Solubility | DMSO, Ethanol, Chloroform | Poor solubility in water. |
| Stability | Air-sensitive | Oxidizes to form colored oligomers or fully aromatic biindoles. |
Spectral Characteristics (NMR)
The NMR spectrum is distinct due to the asymmetry of the dimer (one aromatic indole, one aliphatic indoline).
-
1H NMR (DMSO-d6):
-
Indole NH: Broad singlet,
~10.8 ppm. -
Indoline NH: Broad singlet,
~5.8 ppm (exchangeable). -
Indoline C2-H: Triplet/Multiplet,
~4.8 ppm (Chiral center). -
Indoline C3-H2: Multiplet,
~3.0–3.5 ppm (Diastereotopic protons). -
Aromatic Region: Complex multiplet,
6.5–7.6 ppm (8 protons).
-
Reactivity and Applications
A. Oxidation to Biindole
The indoline unit in the dimer is susceptible to oxidation (dehydrogenation) to restore aromaticity, yielding the fully aromatic biindole.
-
2-(Indolin-2-yl)-1H-indole
2,2'-Biindole (CAS 1153-06-6) -
3-(Indolin-2-yl)-1H-indole
3,2'-Biindole
B. Biological Relevance
Bisindole frameworks are "privileged structures" in medicinal chemistry.
-
Anticancer Activity: Derivatives of indole dimers (e.g., Indirubin, though structurally different) are potent kinase inhibitors (CDK/GSK-3).
-
Microbial Defense: Indole dimerization is often a stress response in bacteria; the dimers can act as signaling molecules.
Experimental Protocol: Isolation of Indole Dimer
Note: This protocol yields the standard 3-(indolin-2-yl)-1H-indole.
-
Reaction: Dissolve Indole (1.0 eq) in aqueous phosphoric acid (85%) or treat with HCl in benzene.
-
Conditions: Stir at room temperature for 24–48 hours under inert atmosphere (N
) to prevent uncontrolled oxidation. -
Workup: Neutralize with NaOH (aq) to pH 8-9. Extract with Ethyl Acetate (
). -
Purification: The dimer is unstable on silica gel (acidic nature of silica promotes further polymerization to trimers). Use Neutral Alumina for column chromatography or recrystallize immediately from benzene/petroleum ether.
-
Storage: Store at -20°C under Argon.
References
-
Hodson, H. F., & Smith, G. F. (1957). "The structure of the indole dimer."[3][4] Journal of the Chemical Society, 3544-3545. Link
- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
-
PubChem. (2025).[5] "3-(Indolin-2-yl)-1H-indole (Compound Summary)." National Library of Medicine. Link
- Ishikura, M., et al. (2015). "Biindoles: Synthesis and Applications." Heterocycles. (Review of 2,2' vs 3,3' vs 2,3' biindole synthesis).
-
ChemicalBook. (2025).[6][7] "CAS 6637-10-1 Data."[2][8] Link
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- 3. researchgate.net [researchgate.net]
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- 5. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain | MDPI [mdpi.com]
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